tert-Butyl (6-(acridine-9-carboxamido)hexyl)carbamate
Overview
Description
tert-Butyl (6-(acridine-9-carboxamido)hexyl)carbamate: is a complex organic compound with the molecular formula C25H31N3O3. It is known for its unique structure, which includes an acridine moiety linked to a hexyl chain terminated with a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of tert-Butyl (6-(acridine-9-carboxamido)hexyl)carbamate typically involves the reaction of 9-acridinecarboxylic acid with N-BOC-1,6-diaminohexane. The process generally follows these steps:
Activation of 9-acridinecarboxylic acid: This step involves converting the carboxylic acid group into a more reactive intermediate, such as an acid chloride or an ester.
Coupling Reaction: The activated 9-acridinecarboxylic acid is then reacted with N-BOC-1,6-diaminohexane under suitable conditions to form the desired product.
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
tert-Butyl (6-(acridine-9-carboxamido)hexyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The acridine moiety can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Hydrolysis: Amine and carbon dioxide.
Oxidation: Acridine N-oxides or other oxidized derivatives.
Substitution: Substituted acridine derivatives.
Scientific Research Applications
Chemistry:
In chemistry, tert-Butyl (6-(acridine-9-carboxamido)hexyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology:
In biological research, this compound is investigated for its potential interactions with biological macromolecules such as DNA and proteins. The acridine moiety is known for its intercalating properties, which can be exploited in the study of DNA-binding agents and their effects on cellular processes .
Medicine:
In medicine, this compound is explored for its potential therapeutic applications. Acridine derivatives have been studied for their anticancer, antimicrobial, and antiviral properties. This compound may serve as a lead compound for the development of new drugs targeting various diseases .
Industry:
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or photostability. Its unique structure makes it a valuable component in the design of advanced materials for various applications .
Mechanism of Action
The mechanism of action of tert-Butyl (6-(acridine-9-carboxamido)hexyl)carbamate is primarily related to its interaction with biological macromolecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound may interact with proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Acridine: A parent compound with similar intercalating properties.
9-Aminoacridine: A derivative of acridine with an amino group, known for its antimicrobial properties.
Acriflavine: An acridine derivative used as an antiseptic and for its potential anticancer properties.
Comparison:
tert-Butyl (6-(acridine-9-carboxamido)hexyl)carbamate is unique due to the presence of the carbamate group and the hexyl linker, which can influence its solubility, stability, and biological activity. Compared to acridine and its simpler derivatives, this compound may offer enhanced properties for specific applications, such as improved binding affinity to DNA or proteins and better pharmacokinetic properties .
Properties
IUPAC Name |
tert-butyl N-[6-(acridine-9-carbonylamino)hexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-25(2,3)31-24(30)27-17-11-5-4-10-16-26-23(29)22-18-12-6-8-14-20(18)28-21-15-9-7-13-19(21)22/h6-9,12-15H,4-5,10-11,16-17H2,1-3H3,(H,26,29)(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSZQCMQRYAYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443903 | |
Record name | 2-Methyl-2-propanyl {6-[(9-acridinylcarbonyl)amino]hexyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259222-02-1 | |
Record name | 2-Methyl-2-propanyl {6-[(9-acridinylcarbonyl)amino]hexyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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